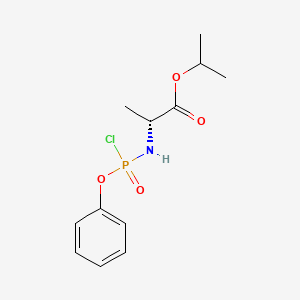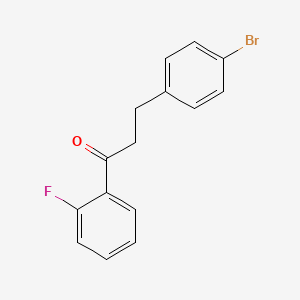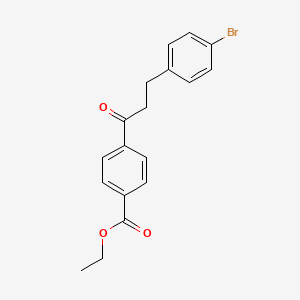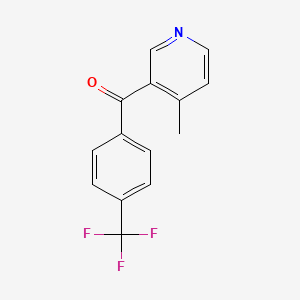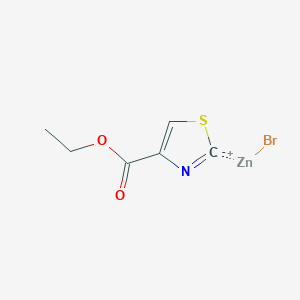
4-Ethoxycarbonylthiazol-2-ylzinc bromide, 0.25 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxycarbonylthiazol-2-ylzinc bromide, 0.25 M in tetrahydrofuran, is a specialized organozinc reagent used in various chemical reactions. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the thiazole ring and the ethoxycarbonyl group enhances its reactivity and selectivity in chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxycarbonylthiazol-2-ylzinc bromide typically involves the reaction of 4-ethoxycarbonylthiazole with zinc bromide in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Ethoxycarbonylthiazole+Zinc Bromide→4-Ethoxycarbonylthiazol-2-ylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 4-Ethoxycarbonylthiazol-2-ylzinc bromide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-Ethoxycarbonylthiazol-2-ylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the thiazol-2-yl group to other metals, such as palladium or copper, facilitating cross-coupling reactions.
Substitution: Participates in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Solvents: Tetrahydrofuran, dimethylformamide, and dichloromethane.
Major Products
The major products formed from reactions involving 4-Ethoxycarbonylthiazol-2-ylzinc bromide include substituted thiazoles, complex organic molecules with new carbon-carbon bonds, and various heterocyclic compounds.
科学研究应用
4-Ethoxycarbonylthiazol-2-ylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Medicinal Chemistry: Facilitates the development of new drug candidates by enabling the formation of carbon-carbon bonds.
Material Science: Involved in the synthesis of novel materials with unique properties.
Biological Studies: Used to modify biomolecules and study their interactions and functions.
作用机制
The mechanism of action of 4-Ethoxycarbonylthiazol-2-ylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic addition to electrophiles, transmetalation with other metals, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile.
相似化合物的比较
Similar Compounds
- 4-Methoxycarbonylthiazol-2-ylzinc bromide
- 4-Acetylthiazol-2-ylzinc bromide
- 4-Benzoylthiazol-2-ylzinc bromide
Uniqueness
4-Ethoxycarbonylthiazol-2-ylzinc bromide is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield.
属性
IUPAC Name |
bromozinc(1+);ethyl 2H-1,3-thiazol-2-ide-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO2S.BrH.Zn/c1-2-9-6(8)5-3-10-4-7-5;;/h3H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFDIVDBQGHWPD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CS[C-]=N1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2SZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
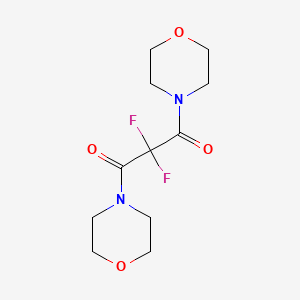
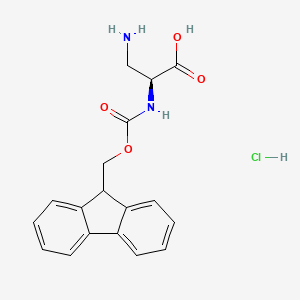
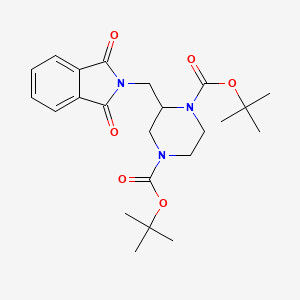
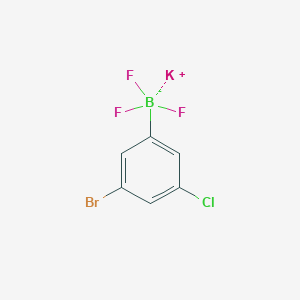
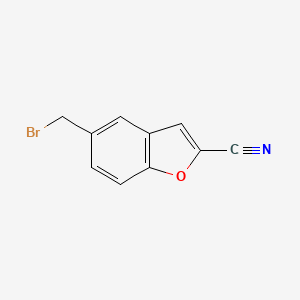
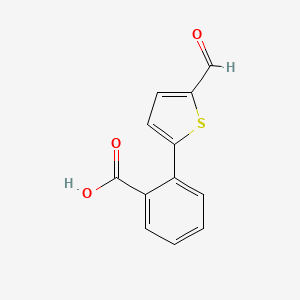
![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate](/img/structure/B6337387.png)
![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)
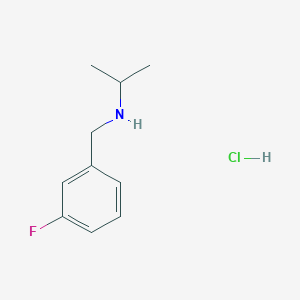
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)
